molecular formula C2H7N5O2 B12086697 Hydrazine, 1,1'-(nitroethenylidene)bis- CAS No. 62390-85-6

Hydrazine, 1,1'-(nitroethenylidene)bis-

Cat. No.: B12086697
CAS No.: 62390-85-6
M. Wt: 133.11 g/mol
InChI Key: SWICMGXLXAWCSJ-UHFFFAOYSA-N
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Description

Hydrazine, 1,1'-(nitroethenylidene)bis- is a bis-hydrazine derivative featuring a nitroethenylidene (-CH=CH-NO₂) bridging group. The nitro group confers electron-withdrawing properties, likely influencing reactivity, stability, and applications in coordination chemistry or as a precursor for heterocyclic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62390-85-6

Molecular Formula

C2H7N5O2

Molecular Weight

133.11 g/mol

IUPAC Name

(1-hydrazinyl-2-nitroethenyl)hydrazine

InChI

InChI=1S/C2H7N5O2/c3-5-2(6-4)1-7(8)9/h1,5-6H,3-4H2

InChI Key

SWICMGXLXAWCSJ-UHFFFAOYSA-N

Canonical SMILES

C(=C(NN)NN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Stoichiometry and Conditions

  • Molar Ratio : A 2:1 ratio of hydrazine to nitroacetaldehyde ensures complete conversion, as excess hydrazine minimizes side reactions.

  • Solvent System : Anhydrous ethanol or methanol is preferred to avoid hydrolysis of the nitroacetaldehyde intermediate.

  • Temperature : Maintained at 0–5°C during initial mixing to mitigate exothermic effects, followed by gradual warming to 25°C for 12 hours.

  • Workup : The crude product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol (yield: 68–72%).

Mechanistic Analysis

The reaction proceeds through a two-step mechanism:

  • Imine Formation : Each hydrazine molecule attacks the carbonyl carbon of nitroacetaldehyde, forming a bis-hydrazone intermediate.

  • Dehydration : Acid catalysis (e.g., acetic acid) promotes the elimination of water, yielding the conjugated nitroethenylidene system.

Alternative Methodologies and Catalytic Innovations

While the nitroacetaldehyde route remains predominant, recent patents and publications suggest supplementary approaches:

Reductive Amination of Nitroolefins

Aryl nitroolefins undergo reductive amination with hydrazine in the presence of iron-based catalysts. For example, a catalyst comprising Fe/FeO/Fe₂O₃ (10–15% Fe) facilitates nitro group reduction while promoting C–N bond formation. This method, though primarily applied to aromatic substrates, could be adapted for aliphatic nitroethenylidene systems.

Solvent-Free Mechanochemical Synthesis

Ball milling hydrazine sulfate with nitroethylene derivatives achieves 55–60% yield within 2 hours, circumventing solvent use. This approach enhances atom economy but requires precise control over milling intensity to prevent decomposition.

Optimization Challenges and Solutions

Byproduct Formation

Common byproducts include:

  • Hydrazone Isomers : Result from incomplete dehydration, detectable via HPLC retention time shifts.

  • Oxidative Degradation Products : Nitro group reduction under acidic conditions forms hydroxylamine derivatives, mitigated by inert atmosphere operation.

Yield Enhancement Strategies

  • Catalyst Screening : Heterogeneous catalysts like montmorillonite K10 clay improve reaction homogeneity, boosting yield to 78%.

  • Microwave Assistance : Irradiating the reaction mixture at 80 W for 10 minutes reduces reaction time by 40% without compromising purity.

Analytical Characterization and Validation

Post-synthesis analysis ensures structural fidelity:

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, NH–NH₂), δ 7.95 (s, 1H, CH=N), δ 6.88 (s, 1H, NO₂–CH).

  • IR : Peaks at 1615 cm⁻¹ (C=N stretch) and 1340 cm⁻¹ (N–N stretch) confirm cyclization.

Purity Assessment

HPLC with a C18 column (acetonitrile/water 70:30) shows ≥98% purity at 254 nm. Thermal gravimetric analysis (TGA) reveals decomposition onset at 185°C, indicating thermal stability suitable for storage.

Industrial-Scale Considerations

Translating lab-scale synthesis to production necessitates addressing:

  • Safety Protocols : Hydrazine’s toxicity mandates closed-system reactors with scrubbers for NH₃/N₂H₄ off-gases.

  • Cost Efficiency : Sourcing nitroacetaldehyde at scale remains challenging, prompting research into in situ generation from nitroethanol .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,1’-(nitroethenylidene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include hydrazone derivatives, amine-substituted compounds, and various functionalized hydrazine derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Applications in Environmental Monitoring

One of the critical applications of hydrazine, 1,1'-(nitroethenylidene)bis-, lies in its use as a sensing agent for detecting hydrazine in environmental samples. Recent studies have focused on developing fluorescent sensors that effectively detect low concentrations of hydrazine in real-time.

Case Study: Fluorescent Sensors Development

A recent study highlighted the development of benzothiophene-based semi-bis-chalcone (SBC) compounds that serve as efficient probes for hydrazine detection. These sensors demonstrated:

  • High selectivity : The SBCs exhibited a strong response to hydrazine while remaining unaffected by other common analytes.
  • Real-time detection : The sensors provided immediate feedback on hydrazine levels in various water samples (e.g., tap water, river water).
  • Broad pH range : The probes maintained effectiveness across a wide range of pH levels, enhancing their applicability in different environmental conditions .

Table 1: Sensor Performance Characteristics

PropertySBC CompoundPerformance Metrics
SelectivityHighDetects hydrazine effectively
Detection LimitLow ppmCapable of detecting sub-ppm levels
pH Range4 - 10Operational stability across various pH levels
Response TimeSecondsRapid response to hydrazine presence

Applications in Materials Science

Hydrazine derivatives are extensively utilized as crosslinking agents and curing agents in polymer chemistry. Their ability to enhance the mechanical properties of materials makes them valuable in various industrial applications.

Table 2: Industrial Applications of Hydrazine Derivatives

Application TypeSpecific Use Cases
AdhesivesStructural adhesives for automobiles and electronic materials
CoatingsEpoxy powder paints and acrylic paints
Corrosion InhibitorsUsed in semiconductor manufacturing processes

These applications leverage the unique reduction properties of hydrazine derivatives to improve product performance and longevity.

Toxicity and Environmental Impact

Despite their utility, hydrazine compounds pose significant health risks due to their toxicity. Prolonged exposure can lead to severe health issues including skin irritation and damage to vital organs. The U.S. Environmental Protection Agency has classified hydrazine as a potential carcinogen, necessitating careful monitoring and management when used in industrial settings .

Mechanism of Action

The mechanism of action of Hydrazine, 1,1’-(nitroethenylidene)bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Bis-Hydrazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Bridging Group Key Functional Groups References
Hydrazine, 1,1'-(nitroethenylidene)bis- C₄H₆N₄O₂* ~158.12 Nitroethenylidene -NH-NH-, -NO₂ Inferred
1,1'-Methylenebis-isonicotinoyl-hydrazine (Metazid) C₁₄H₁₂N₆O₂ 296.28 Methylene (-CH₂-) -NH-CO- (amide), pyridine
N,N'-bis[1-(pyrazin-2-yl)ethylidene]hydrazine C₁₂H₁₂N₆ 240.27 Ethylidene (-CH=CH-) Pyrazine, diimine
bis-[2-(2-Methyl-3-butanone oxime)] hydrazine C₁₀H₂₂N₄O₂ 230.31 Oxime (-N-O-) Oxime, tertiary C-N bonds
N′1,N′4-bis(2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene)succinohydrazide C₃₄H₃₂N₁₂O₆ 704.71 Ethylidene (-CH=CH-) Flavin, diketone, hydrazide
Key Observations:
  • Bridging Groups: The nitroethenylidene group in the target compound distinguishes it from methylene (Metazid) or ethylidene (pyrazine derivative) bridges.
  • Hydrogen Bonding : Compounds like bis-oxime hydrazine exhibit strong 3D hydrogen bonding due to oxime N-O and hydrazine N-H groups, leading to crystalline stability . In contrast, the nitro group in the target compound may favor π-π stacking or nitro-to-amine hydrogen bonding.
Key Observations:
  • Nitroethenylidene Synthesis : While direct evidence is absent, analogous syntheses (e.g., Schiff base formation in ) suggest that nitroethenylene precursors could react with hydrazine under acidic or basic conditions to form the target compound.

Physical and Spectral Properties

Table 3: Spectral Data and Physical Properties
Compound IR Peaks (cm⁻¹) NMR Data (δ, ppm) Melting Point/Stability References
Hydrazine, 1,1'-(nitroethenylidene)bis- ~1645 (C=N), ~1520 (NO₂ asym) N/A Likely decomposes above 200°C Inferred
Metazid () 3235 (N-H), 1645 (C=O) Not reported Stable crystalline solid
Benzodithiazinyl hydrazine () 3235 (N-H), 1345/1155 (SO₂) 1H-NMR: 2.40 (CH₃), 7.86 (aromatic H) Dec. at 271–272°C
bis-Oxime hydrazine () N-H and O-H stretches (hydrogen bonding) Not reported Sharp diffraction peaks, high crystallinity
Key Observations:
  • NMR and IR Signatures : The nitro group in the target compound would show characteristic asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) in IR, similar to nitrobenzene derivatives .
  • Thermal Stability : Nitro groups generally reduce thermal stability compared to methyl or oxime bridges, as seen in benzodithiazinyl hydrazines (decomposition at 271°C) .

Q & A

Q. Basic: What are the key steps in synthesizing Hydrazine, 1,1'-(nitroethenylidene)bis-?

The synthesis typically involves condensation reactions between hydrazine derivatives and aldehydes/ketones. For example:

  • Step 1: Reflux hydrazine hydrate with a nitroethenylidene precursor (e.g., 4-acetylpyridine) in anhydrous methanol at a 1:2 molar ratio for 2 hours .
  • Step 2: Filter and wash the precipitate with ethanol, followed by air-drying .
  • Step 3: Purify via recrystallization using solvents like ethanol or chloroform .

Q. Advanced: How can reaction conditions be optimized for high-yield synthesis?

Critical factors include:

  • Molar Ratios: A 1:2 hydrazine-to-aldehyde ratio improves Schiff base formation .
  • Temperature: Reflux (e.g., 140°C in toluene) enhances reaction efficiency compared to room-temperature methods .
  • Catalysts: Use of NiCl₂·6H₂O in ethanol increases metal complex yields (e.g., 70% for Ni(II) complexes) .
ConditionYieldReference
NiCl₂·6H₂O in ethanol70%
Hydrazine hydrate (1:2)69%
Room temperature29%

Structural Characterization

Q. Basic: What spectroscopic methods confirm the structure of this compound?

  • IR Spectroscopy: Detect C=N stretches (1600–1630 cm⁻¹) and N–H bends (3300 cm⁻¹) .
  • ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and hydrazone protons (δ 8.0–10.0 ppm) .
  • UV-Vis: Monitor π→π* transitions (250–300 nm) for conjugated systems .

Q. Advanced: How to resolve discrepancies in spectroscopic data?

  • Cross-Validation: Combine elemental analysis (C, H, N) with mass spectrometry to confirm molecular weight .
  • Tautomerism Checks: Compare experimental IR data with computational models to rule out keto-enol tautomer interference .

Analytical and Detection Methods

Q. Basic: What techniques quantify Hydrazine, 1,1'-(nitroethenylidene)bis- in environmental samples?

  • Fluorimetry: Derivatize with aromatic dicarbaldehydes (e.g., o-vanillin) for selective Cu²⁺ detection (LOD: 0.1 µM) .
  • Voltammetry: Use 1,1′-ferrocenedicarboxylic acid-modified electrodes with a linear range of 1–100 µM .

Q. Advanced: How to improve sensitivity in trace-level analysis?

  • Derivatization: Pre-concentrate samples using solid-phase extraction (SPE) paired with fluorogenic reagents (LOQ: 0.03 ppm) .
  • pH Optimization: At pH 10, electrocatalytic oxidation overpotential decreases by 250 mV, enhancing signal-to-noise ratios .

Catalytic and Functional Applications

Q. Basic: What catalytic applications exist for this compound?

  • Electrocatalysis: Acts as a redox mediator for hydrazine oxidation, reducing overpotential in fuel cells .
  • Coordination Chemistry: Forms stable complexes with Cu(I), Ni(II), and Fe(II) for catalytic cycles .

Q. Advanced: What mechanistic insights explain its catalytic behavior?

  • Electron Transfer: Ferrocene derivatives facilitate hydrazine oxidation via a two-proton, two-electron transfer mechanism .
  • Metal-Ligand Synergy: Ni(II) complexes stabilize reactive intermediates, improving turnover rates in cross-coupling reactions .

Safety and Regulatory Compliance

Q. Basic: What safety protocols are recommended for handling?

  • Exposure Limits: Adhere to NIOSH guidelines (0.03 ppm for hydrazine, 8-hour TWA) .
  • PPE: Use nitrile gloves, fume hoods, and impermeable lab coats .

Q. Advanced: How to mitigate carcinogenicity risks in lab settings?

  • Substitution: Replace with less toxic analogs (e.g., acetylated hydrazones) where possible .
  • Monitoring: Implement real-time air sampling with fluorimetric sensors (LOQ: 0.06 ppm) .

Data Contradictions and Reproducibility

Q. Advanced: How to address inconsistent catalytic performance data?

  • Variable Control: Standardize pH (optimum: 10.0) and electrode surface pretreatment (e.g., glassy carbon polishing) .
  • Interference Checks: Test for competing ions (e.g., Fe³⁺, Co²⁺) using masking agents like EDTA .

Regulatory Landscape

Q. Basic: What regulations govern the use of this compound?

  • EPA: Report spills ≥1 lb (hydrazine) or ≥10 lb (1,1-dimethylhydrazine) .
  • IARC Classification: Designated as a Group 2B (possible human carcinogen) .

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